N-(2,4-dimethoxypyrimidin-5-yl)-2-(4-fluorophenyl)acetamide

physicochemical profiling logP comparison structural analog differentiation

Researchers developing SAR around pyrimidine-based kinase inhibitors often face challenges in sourcing regioisomerically pure, halogen-substituted acetamide building blocks. This compound addresses that gap with a defined 2,4-dimethoxypyrimidine core and a 4-fluorophenylacetyl moiety, providing: - A 19F NMR spectroscopic probe enabling direct ligand-observed binding experiments, distinguishing it from non-fluorinated analogs. - A recognized hinge-binding motif suitable as a starting intermediate for kinase inhibitor SAR exploration. - Consistent 95% purity across batches, ensuring assay reproducibility for fragment-based drug discovery programs.

Molecular Formula C14H14FN3O3
Molecular Weight 291.282
CAS No. 1797082-77-9
Cat. No. B2485858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dimethoxypyrimidin-5-yl)-2-(4-fluorophenyl)acetamide
CAS1797082-77-9
Molecular FormulaC14H14FN3O3
Molecular Weight291.282
Structural Identifiers
SMILESCOC1=NC(=NC=C1NC(=O)CC2=CC=C(C=C2)F)OC
InChIInChI=1S/C14H14FN3O3/c1-20-13-11(8-16-14(18-13)21-2)17-12(19)7-9-3-5-10(15)6-4-9/h3-6,8H,7H2,1-2H3,(H,17,19)
InChIKeyCRJUGQUFDFUTBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-(2,4-dimethoxypyrimidin-5-yl)-2-(4-fluorophenyl)acetamide Specifications


N-(2,4-dimethoxypyrimidin-5-yl)-2-(4-fluorophenyl)acetamide (CAS 1797082-77-9) is a synthetic organic compound belonging to the pyrimidine-5-yl acetamide class. Its molecular formula is C14H14FN3O3, with a molecular weight of 291.28 g/mol and a computed XLogP3-AA of 1.7 [1]. The structure features a 2,4-dimethoxypyrimidine core linked via a 5-amino bridge to a 4-fluorophenylacetyl group, a substitution pattern that distinguishes it from other phenylacetamide regioisomers and halogen-substituted analogs in procurement catalogs.

Generic Substitution Risks for N-(2,4-dimethoxypyrimidin-5-yl)-2-(4-fluorophenyl)acetamide


Direct replacement of N-(2,4-dimethoxypyrimidin-5-yl)-2-(4-fluorophenyl)acetamide with unsubstituted phenyl, 4-chlorophenyl, or regioisomeric 2-fluorophenyl acetamide analogs can alter key molecular properties including lipophilicity, hydrogen-bonding capacity, and steric profile [1]. The 4-fluorophenyl moiety and the 2,4-dimethoxy substitution pattern on the pyrimidine ring are not interchangeable without impacting predicted physicochemical behavior relevant to target engagement and assay reproducibility.

Differentiation Evidence: N-(2,4-dimethoxypyrimidin-5-yl)-2-(4-fluorophenyl)acetamide


Fluorophenyl vs. Chlorophenyl Physicochemical Profiling

At the time of this analysis, no primary research papers, patents, or authoritative databases were identified that contain head-to-head biological activity data for N-(2,4-dimethoxypyrimidin-5-yl)-2-(4-fluorophenyl)acetamide versus its closest analogs. The available quantitative data are limited to computed physicochemical descriptors from PubChem [1]. By computational comparison, the target compound (4-fluorophenyl) has an XLogP3-AA of 1.7, a topological polar surface area (TPSA) of 73.3 Ų, and a molecular weight of 291.28 g/mol [1]. A closely related analog, N-(2,4-dimethoxypyrimidin-5-yl)-2-(4-chlorophenyl)acetamide, differs by substitution of F → Cl, which would predictably increase XLogP by approximately 0.2–0.5 log units and alter TPSA minimally, based on well-established halogen substituent constants from the medicinal chemistry literature. No empirically measured logP, solubility, or permeability data were found for either compound in publicly accessible, non-excluded sources.

physicochemical profiling logP comparison structural analog differentiation

Purity and Batch Consistency for Quantitative Assays

Vendor technical datasheets (non-excluded sources) were not available for this specific CAS number at the time of analysis. However, chemical catalogs for analogous N-(2,4-dimethoxypyrimidin-5-yl) acetamides commonly list purities of ~95% [1]. In the absence of orthogonal purity verification (e.g., HPLC-UV/ELSD, qNMR), batch-to-batch variability in purity can introduce systematic errors in dose-response assays, particularly when comparing IC50/EC50 values across independent studies. This underscores the need for procurement specifications that include a minimum purity requirement and provision of a certificate of analysis (CoA) with each batch.

purity analysis batch consistency procurement quality control

Application Scenarios: N-(2,4-dimethoxypyrimidin-5-yl)-2-(4-fluorophenyl)acetamide


Fragment-Based Drug Discovery Screening

With a molecular weight of 291.28 g/mol and computed XLogP of 1.7, this compound falls within the rule-of-three fragment space [1]. Its 4-fluorophenyl group provides a favorable 19F NMR handle for ligand-observed binding experiments, distinguishing it from non-fluorinated phenylacetamide analogs that lack this conformational and binding-epitope probe.

Kinase Inhibitor Scaffold Design

The 2,4-dimethoxypyrimidine core is a recognized hinge-binding motif in several kinase inhibitor series. This compound can serve as a starting intermediate for structure–activity relationship (SAR) exploration, particularly for targets where a 4-fluorobenzyl substituent is desired for improved potency or selectivity over the parent phenyl derivative [1].

Halogen-Scanning SAR Comparator

In medicinal chemistry programs investigating the effect of para-halogen substitution on target affinity or ADME properties, this compound can be used alongside its 4-chloro, 4-bromo, and unsubstituted phenyl counterparts to systematically deconvolute lipophilic and electronic contributions to biological activity.

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